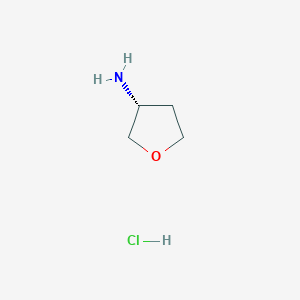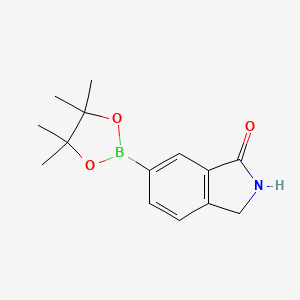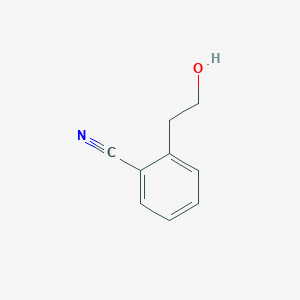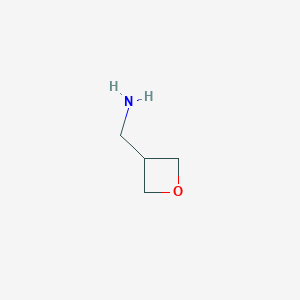![molecular formula C10H16N2O2 B1394229 (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 26626-89-1](/img/structure/B1394229.png)
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Descripción general
Descripción
“(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number: 26626-89-1 . It has a molecular weight of 196.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a solid .Aplicaciones Científicas De Investigación
Bioactive Compound Identification
Cyclic Dipeptide Isolation
(3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was identified as a newly isolated cyclic dipeptide from Burkholderia thailandensis MSMB43, demonstrating the potential for discovering novel compounds from bacteria (Liu, Wang, & Cheng, 2012).
Bioactive Metabolite Production
A study by Solecka et al. (2018) reported the isolation of a new metabolite, named JS-3, which is a variant of the compound, from Streptomyces sp. 8812, indicating its significance in the production of bioactive metabolites by bacteria (Solecka et al., 2018).
Algicidal Activity
Research by Li, Geng, and Yang (2014) identified algicidal compounds produced by Bacillus sp. Lzh-5, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its 3-isopropyl variant, effective against Microcystis aeruginosa (Li, Geng, & Yang, 2014).
Synthetic Methodologies and Structural Studies
Synthesis of Diastereomers
Herold et al. (2007) described the synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones, showcasing the diverse synthetic possibilities of related compounds (Herold et al., 2007).
Enantiomerically Pure Piperazines Synthesis
Vagala and Periasamy (2017) focused on synthesizing enantiomerically pure variants, demonstrating the complexity and importance of stereochemistry in these compounds (Vagala & Periasamy, 2017).
Bioactivity and Therapeutic Applications
Anti-Cancer Properties
Rajivgandhi et al. (2020) identified an anti-cancer compound from marine Streptomyces akiyoshiensis GRG 6 effective against MCF-7 breast cancer cells, highlighting the potential therapeutic applications (Rajivgandhi et al., 2020).
Aldose Reductase Inhibition
Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives as potent aldose reductase inhibitors, indicating its potential in treating conditions like diabetic complications (Negoro et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
(3S,8aS)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJAENZJRHKAH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
26626-89-1 | |
| Record name | (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)
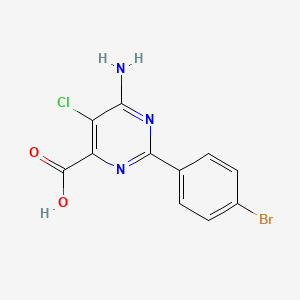


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)

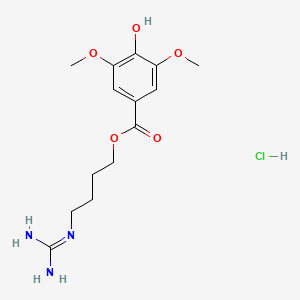
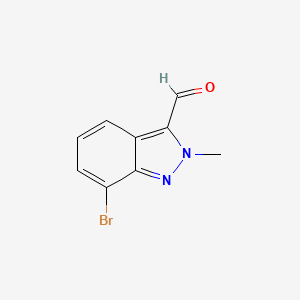
![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
